molecular formula C21H30N4O4 B12412207 Cinitapride-d5

Cinitapride-d5

Cat. No.: B12412207
M. Wt: 407.5 g/mol
InChI Key: ZDLBNXXKDMLZMF-ZBJDZAJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinitapride-d5 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Cinitapride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium labeling include catalytic hydrogen-deuterium exchange and the use of deuterated reagents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment for handling deuterated compounds and rigorous quality control measures to verify the incorporation of deuterium into the final product .

Chemical Reactions Analysis

Types of Reactions

Cinitapride-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Involving the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Cinitapride-d5 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:

Mechanism of Action

Cinitapride-d5, like Cinitapride, acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors. This dual activity enhances gastrointestinal motility and exerts antiemetic effects. The molecular targets include serotonin receptors, which play a crucial role in regulating gastrointestinal motility and secretion .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cinitapride include other prokinetic agents such as:

  • Metoclopramide
  • Domperidone
  • Itopride
  • Mosapride
  • Levosulpiride

Uniqueness

Cinitapride-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Deuterium-labeled compounds are more stable and can be easily traced in metabolic studies, making them valuable tools in drug development and pharmacokinetic studies .

Properties

Molecular Formula

C21H30N4O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-5-nitro-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide

InChI

InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)/i1D3,2D2

InChI Key

ZDLBNXXKDMLZMF-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N

Origin of Product

United States

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